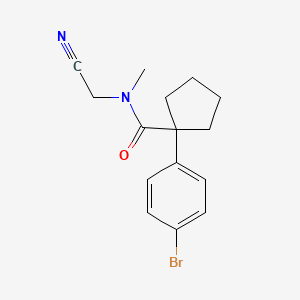
N-Ethyl-3-methyloxetan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Ethyl-3-methyloxetan-3-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “N-Ethyl-3-methyloxetan-3-amine hydrochloride” is 151.63 . The molecular structure of similar compounds like “3-Methyloxetan-3-amine hydrochloride” has been analyzed and it has an average mass of 123.581 Da .Applications De Recherche Scientifique
Raman Spectroscopy and Ionization
Raman spectroscopy has been utilized to understand the ionization and methylation of amino groups, including the behavior of methylated amines and their corresponding ammonium chlorides in water. This research is foundational for understanding the spectral characteristics of "N-Ethyl-3-methyloxetan-3-amine hydrochloride" and similar compounds (Edsall, 1937).
Optical Detection of Amines
Synthetic derivatives of chlorophyll have been developed for the optical detection of various amines, showcasing the potential for "N-Ethyl-3-methyloxetan-3-amine hydrochloride" in sensor technology and environmental monitoring (Tamiaki et al., 2013).
Bioconjugation in Aqueous Media
The mechanism of amide formation through carbodiimide, using similar amines in aqueous media, reveals the compound's potential for bioconjugation and its applications in drug development and molecular biology (Nakajima & Ikada, 1995).
Synthesis of Radiolabeled Compounds
The synthesis of tritium-labeled compounds using ethylamine hydrochloride demonstrates the utility of similar amines in the development of pharmaceuticals and the study of drug metabolism (Hong et al., 2008).
Chemiluminescence in Liquid Chromatography
The use of amines as pre-column labeling reagents for chemiluminescence detection in high-performance liquid chromatography (HPLC) indicates potential applications in analytical chemistry and pharmaceutical analysis (Kawasaki et al., 1985).
Propriétés
IUPAC Name |
N-ethyl-3-methyloxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-7-6(2)4-8-5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBSKPBJWIASFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(COC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)

![N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2735067.png)
![2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2735068.png)


![diethyl 1-[2-(N-benzyl-4-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate](/img/structure/B2735073.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2735076.png)
![4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2735079.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)


![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735084.png)